molecular formula C8H9F2NO2 B15221490 2-(Difluoromethyl)-3,5-dimethoxypyridine

2-(Difluoromethyl)-3,5-dimethoxypyridine

Cat. No.: B15221490
M. Wt: 189.16 g/mol
InChI Key: USWMTIGGNPMPRT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5-dimethoxypyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and materials science.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,5-dimethoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s ability to bind to biological targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-3,5-dimethoxypyridine
  • 2-(Monofluoromethyl)-3,5-dimethoxypyridine
  • 2-(Difluoromethyl)-4-methoxypyridine

Uniqueness

2-(Difluoromethyl)-3,5-dimethoxypyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C8H9F2NO2

Molecular Weight

189.16 g/mol

IUPAC Name

2-(difluoromethyl)-3,5-dimethoxypyridine

InChI

InChI=1S/C8H9F2NO2/c1-12-5-3-6(13-2)7(8(9)10)11-4-5/h3-4,8H,1-2H3

InChI Key

USWMTIGGNPMPRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(N=C1)C(F)F)OC

Origin of Product

United States

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